REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13](I)[CH:12]=1>CS(C)=O.[NH4+].[Cl-].[Cu]>[CH2:6]([O:5][C:3](=[O:4])[C:2]([C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([Cl:10])[CH:12]=1)([F:9])[F:8])[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
2.57 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)I
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
copper bronze
|
Quantity
|
2.93 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After shaking for 3 days
|
Duration
|
3 d
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (25 mL)
|
Type
|
FILTRATION
|
Details
|
The biphasic mixture was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with ether (25 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the filtrate
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NH4Cl (2×15 mL) and brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(F)(F)C1=CC(=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.77 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |